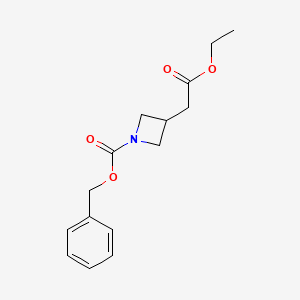

Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Description

Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 319470-11-6) is an azetidine derivative featuring a four-membered cyclic amine core. The compound is esterified at the 1-position with a benzyl group and substituted at the 3-position with a 2-ethoxy-2-oxoethyl moiety. Its synthesis typically involves benzyl chloroformate-mediated protection of azetidine precursors, with yields ranging from 52% to 60% depending on reaction conditions .

Properties

IUPAC Name |

benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-2-19-14(17)8-13-9-16(10-13)15(18)20-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVKSETUENCUOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzyloxycarbonyl (Cbz) Protection

Reaction of 3-(2-ethoxy-2-oxoethyl)azetidine with benzyl chloroformate (CbzCl) in biphasic conditions:

Critical Parameters:

Alternative Protecting Groups

While benzyl is standard, tert-butyl (Boc) protection is occasionally used for intermediates. Comparative studies show benzyl groups offer better stability under acidic conditions, crucial for subsequent synthetic steps.

Comparative Analysis of Synthetic Routes

The table below contrasts three representative methods:

| Method | Starting Material | Key Steps | Yield | Advantages |

|---|---|---|---|---|

| Cyclization + Michael Add. | β-Amino alcohol | Cyclization, Michael addition | 60% | Low cost, scalable |

| RCM + Wittig | Diene precursor | Metathesis, Wittig | 75% | Stereocontrol, high purity |

| Azetidinone Functionalization | 3-Oxoazetidine | Michael/Wittig, Cbz protection | 85% | High yields, fewer steps |

Mechanistic Considerations:

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or azetidine ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1. Building Block for Peptide Synthesis

Azetidine derivatives, including Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, are recognized as significant scaffolds in the synthesis of peptides and other biologically active molecules. They serve as analogues to L-proline, which is a crucial amino acid in peptide synthesis. These compounds can be utilized to prepare small peptides that exhibit various biological activities, including analgesic properties similar to those of established pain medications like Meperidine .

1.2. Analgesic Properties

Research indicates that azetidine derivatives can function as analogues of analgesics, potentially leading to the development of new pain relief medications. The structural similarity to known analgesics allows for the exploration of their efficacy and safety profiles in preclinical studies .

Synthetic Methodologies

2.1. Aza-Michael Addition Reactions

This compound has been employed in aza-Michael addition reactions, which are valuable for forming carbon-nitrogen bonds under mild conditions. These reactions often utilize non-nucleophilic bases such as DBU to minimize side reactions, thereby enhancing yield and selectivity .

2.2. Synthesis of Functionalized Derivatives

The compound can also be used to synthesize various functionalized derivatives through reactions with different electrophiles. For instance, it has been reported that the reaction of this compound with methyl acrylate yields functionalized azetidine derivatives that are useful in further synthetic applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The azetidine ring may play a crucial role in its biological activity by interacting with enzymes or receptors, leading to various physiological effects.

Comparison with Similar Compounds

Structural Variations and Functional Group Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Electronic Effects : The α,β-unsaturated ester in the ethylidene analog (CAS: 1935971-61-1) enhances electrophilicity, making it reactive in Michael additions or cycloadditions .

- Biological Activity : The trifluoromethylphenyl derivative (compound 28) demonstrated neuroprotective activity in vitro, attributed to the electron-withdrawing CF₃ group enhancing membrane permeability .

Physical and Chemical Properties

Notes:

Biological Activity

Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a synthetic organic compound characterized by its azetidine ring and ester functional group. Its molecular formula is C15H17NO4, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest that it may be effective against various bacterial strains, particularly Gram-positive bacteria. The compound's structure allows it to interact with bacterial cell membranes or specific enzymes, leading to inhibition of growth.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis (Gram-positive) | TBD |

| This compound | Escherichia coli (Gram-negative) | TBD |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it may induce cytotoxic effects on various cancer cell lines, including breast, lung, and prostate cancers. The mechanism of action is believed to involve interaction with specific molecular targets that regulate cell proliferation and apoptosis.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | TBD |

| A549 (Lung cancer) | TBD |

| PC3 (Prostate cancer) | TBD |

While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized that the azetidine ring plays a crucial role in its biological activity. The compound may interact with enzymes or receptors involved in critical signaling pathways, leading to altered cellular responses.

Study on Antimicrobial Efficacy

In a recent study focusing on the antimicrobial efficacy of various azetidine derivatives, this compound was included among other compounds. The results indicated a selective activity against Gram-positive bacteria, with further optimization required to enhance its efficacy against Gram-negative strains .

Research on Anticancer Potential

A comprehensive evaluation of the anticancer potential of this compound revealed significant cytotoxic effects on several cancer cell lines. For instance, in vitro tests demonstrated that the compound could reduce cell viability in MCF-7 cells by inducing apoptosis through mitochondrial pathways . This suggests a promising avenue for further development as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate?

The synthesis of azetidine derivatives typically involves functionalization of the azetidine ring via alkylation or coupling reactions. For example:

- Allylic alkylation : Nickel-catalyzed carboboration strategies can introduce ethoxy-oxoethyl groups to azetidine scaffolds, as demonstrated in the synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate using glycals and iodomethyl intermediates .

- Hydroxyimine intermediates : tert-butyl 3-oxoazetidine-1-carboxylate can be converted to hydroxyimine derivatives in i-PrOH, followed by functionalization with ethoxy-oxoethyl groups .

- Protection/deprotection strategies : Benzyl or tert-butyl carbamate groups are often used to protect the azetidine nitrogen during synthesis, enabling selective modification at the 3-position .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- IR spectroscopy : Characterize carbonyl stretches (C=O) at ~1689–1631 cm⁻¹ and ester groups (C-O) at ~1355–1412 cm⁻¹ .

- NMR : Use and NMR to confirm the azetidine ring, benzyl group, and ethoxy-oxoethyl substituents. For example, the benzyl proton signals typically appear as a multiplet at δ 7.3–7.5 ppm .

- Crystallography :

Q. What are the stability and handling considerations for this compound under laboratory conditions?

- Stability : The compound is stable under inert atmospheres and recommended storage conditions (dry, sealed containers at 2–8°C). Avoid exposure to moisture or strong oxidizers, as ester groups may hydrolyze .

- Handling : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Ensure ventilation to avoid inhalation of fine particulates .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of derivatives from this compound?

- Nucleophilic substitution : The ethoxy-oxoethyl group can act as an electrophilic site for nucleophilic attack by amines or thiols, enabling the synthesis of amide or thioether derivatives .

- Cross-coupling reactions : Palladium- or nickel-catalyzed couplings (e.g., Suzuki-Miyaura) can functionalize the azetidine ring. For example, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate undergoes carboboration with glycals to generate C-glycoside analogs .

Q. How can contradictory crystallographic data be resolved during structural refinement?

- SHELX limitations : SHELXL may struggle with high thermal motion in flexible ethoxy-oxoethyl chains. Use restraints (e.g., DFIX, SIMU) to model disordered regions .

- Validation tools : Cross-validate with spectroscopic data (e.g., IR, NMR) to confirm bond assignments. For example, discrepancies in carbonyl positions can be resolved by comparing experimental and computed IR spectra .

Q. What strategies are effective for designing biologically active analogs of this compound?

- Bioisosteric replacement : Substitute the ethoxy-oxoethyl group with bioisosteres like trifluoroethyl or cyano groups to modulate lipophilicity and target binding .

- Pharmacophore modeling : Use the azetidine ring as a rigid scaffold to position substituents for optimal interactions with enzymes (e.g., proteases) or receptors. For example, fluorinated analogs (e.g., 3-fluoroazetidine derivatives) show enhanced metabolic stability .

Methodological Considerations

Q. How to optimize reaction yields in multi-step syntheses involving azetidine intermediates?

Q. What computational tools support the prediction of this compound’s reactivity?

- DFT calculations : Model transition states for nucleophilic substitution at the ethoxy-oxoethyl group using Gaussian or ORCA software.

- Molecular docking : Predict binding modes to biological targets (e.g., enzymes) using AutoDock Vina, leveraging the compound’s structural similarity to known inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.